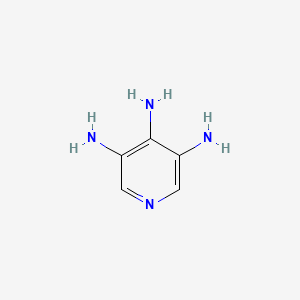

Pyridine-3,4,5-triamine

Vue d'ensemble

Description

Pyridine-3,4,5-triamine is a chemical compound with the molecular formula C5H8N4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of a novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been reported. This synthesis involves combining the nucleophilic aromatic substitution with a modified Chichibabin reaction and hydrazine hydrate reduction . A three-step route was applied to obtain a series of new polyimides, containing phthalimide as a pendent group and pyridine moieties in the main chains .

Molecular Structure Analysis

The molecular weight of this compound is 124.15 . The InChI code is 1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-containing polyimides include terminating the triamine by incorporating phthalic amic acid as a pendant, ring-opening polymerization to form poly(amic acid)s, and further chemical imidization to acquire polyimides .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 486.8±40.0 °C . Its density is 1.387 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 9.08±0.24 .

Applications De Recherche Scientifique

Synthesis of Advanced Polyimides

A study reported the synthesis of soluble and thermally stable polyimides with phthalimide as a pendant group from a pyridine-containing triamine monomer (Zhuo et al., 2014). This research outlines the creation of novel polyimides containing phthalimide groups and pyridine moieties in their main chains, exhibiting excellent solubility in polar aprotic solvents and remarkable thermal stability.

Development of Azacyclic Compounds

Another research focused on the silylative reduction of pyridines leading to structurally diverse azacyclic compounds with the formation of sp³ C-Si bonds selectively beta to the nitrogen atom of azacyclic products (Gandhamsetty et al., 2015). This method provides a novel approach to accessing a wide range of azacycles with high selectivity under borane catalysis.

Efficient One-Pot Synthesis of Pyridines

Research by Barluenga et al. (2008) demonstrated a multicomponent and one-pot process for the regioselective synthesis of trisubstituted pyridines promoted by a bifunctional Pd-catalyst. This process involves the formation of an enamine, a 2-aza-1,3-butadiene, and a Lewis acid-catalyzed cycloaddition, highlighting an efficient pathway to synthesize complex pyridine derivatives in a single reaction sequence (Barluenga et al., 2008).

Innovative Coordination Polymers

A study presented the synthesis of a tri(pyridinyl)pyridine viologen-based Kagome dual coordination polymer, showcasing selective chromic responses to soft X-ray and volatile organic amines (Li et al., 2020). This material exhibits significant potential for chemical and environmental sensing, leveraging the unique properties of pyridine derivatives in the design of responsive smart materials.

Safety and Hazards

Pyridine-3,4,5-triamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While the future directions for Pyridine-3,4,5-triamine are not explicitly mentioned in the search results, it is worth noting that pyrimidines and their derivatives have shown a therapeutic interest . This suggests potential future research directions in exploring the therapeutic potentials of this compound and its derivatives.

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of three amine groups in Pyridine-3,4,5-triamine could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Pyridine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (12414) and logP value, could influence its ADME properties .

Result of Action

Pyridine derivatives are known to exert a variety of biological effects depending on their specific targets and modes of action .

Propriétés

IUPAC Name |

pyridine-3,4,5-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQHHOMREHEPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618439-82-0 | |

| Record name | pyridine-3,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

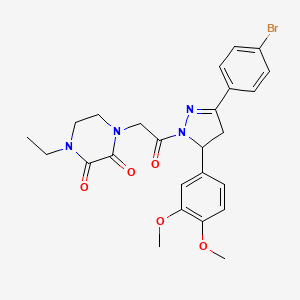

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B2875587.png)

![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)

![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)